![molecular formula C31H52N9O9P B14099732 (Z)-N,N'-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid](/img/structure/B14099732.png)
(Z)-N,N'-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is a synthetic organic compound with the empirical formula C14H21N6O8P · C17H31N3O and a molecular weight of 725.77 . This compound is used primarily in biochemical research and has applications in the synthesis of guanosine diphosphate sugars such as GDP-fucose, GDP-mannose, and UDP-galactose .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt involves the reaction of guanosine 5’-monophosphate with morpholine and dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, with the temperature maintained at around room temperature to slightly elevated temperatures. The product is then purified through crystallization or chromatography techniques to achieve the desired purity level .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in larger batches .
化学反応の分析
Types of Reactions
Guanosine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted guanosine derivatives can be formed.
Hydrolysis Products: The primary product of hydrolysis is guanosine 5’-monophosphate.
科学的研究の応用
Guanosine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt has several scientific research applications, including:
Biochemistry: It is used in the synthesis of guanosine diphosphate sugars, which are important intermediates in various biochemical pathways.
Molecular Biology: The compound is utilized in studies involving nucleotide metabolism and enzyme kinetics.
Medicinal Chemistry: Research involving this compound contributes to the development of nucleotide-based therapeutics.
Industrial Applications: It is used in the production of complex sugar nucleotides for various industrial processes.
作用機序
The mechanism of action of Guanosine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt involves its role as a precursor in the synthesis of guanosine diphosphate sugars . The compound interacts with specific enzymes that catalyze the formation of these sugars, which are essential for various cellular processes . The molecular targets include enzymes involved in nucleotide metabolism and sugar nucleotide synthesis pathways .
類似化合物との比較
Similar Compounds
- Adenosine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt
- Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt
Uniqueness
Guanosine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is unique due to its specific role in the synthesis of guanosine diphosphate sugars, which are crucial for various biochemical pathways . Its structural features, such as the presence of the morpholine and dicyclohexylcarboxamidine groups, contribute to its distinct reactivity and applications compared to similar compounds .
特性
分子式 |
C31H52N9O9P |
|---|---|
分子量 |
725.8 g/mol |
IUPAC名 |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C17H31N3O.C14H21N6O8P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-14-17-11-8(12(23)18-14)16-6-20(11)13-10(22)9(21)7(28-13)5-27-29(24,25)19-1-3-26-4-2-19/h15-16H,1-14H2,(H,18,19);6-7,9-10,13,21-22H,1-5H2,(H,24,25)(H3,15,17,18,23) |
InChIキー |
CFNWUGDJWKRMBL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


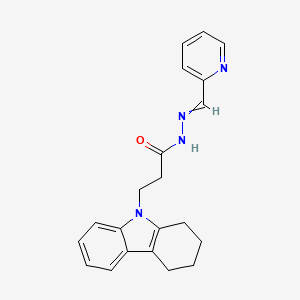
![Ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate](/img/structure/B14099657.png)
![(1S,2S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14099674.png)
![6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione](/img/structure/B14099675.png)
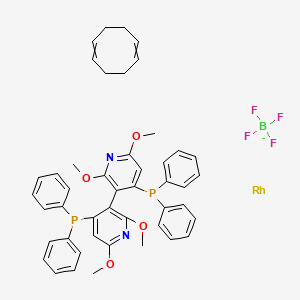
![4-(4-methylbenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14099703.png)
![N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14099704.png)

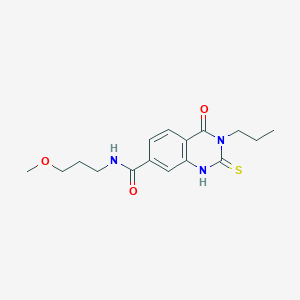

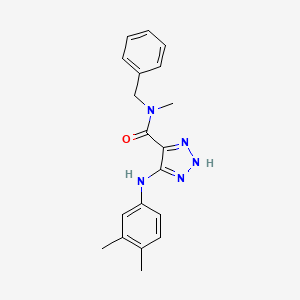
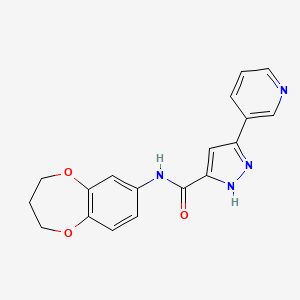
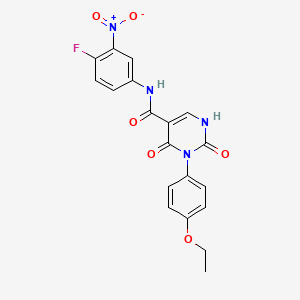
![5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14099744.png)
